4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidino)methyl]-2H-chromen-2-one 4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidino)methyl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14996854
InChI: InChI=1S/C19H25NO3/c1-4-14-9-17(21)23-16-8-13(3)15(19(22)18(14)16)11-20-7-5-6-12(2)10-20/h8-9,12,22H,4-7,10-11H2,1-3H3
SMILES:
Molecular Formula: C19H25NO3
Molecular Weight: 315.4 g/mol

4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidino)methyl]-2H-chromen-2-one

CAS No.:

Cat. No.: VC14996854

Molecular Formula: C19H25NO3

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidino)methyl]-2H-chromen-2-one -

Specification

Molecular Formula C19H25NO3
Molecular Weight 315.4 g/mol
IUPAC Name 4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidin-1-yl)methyl]chromen-2-one
Standard InChI InChI=1S/C19H25NO3/c1-4-14-9-17(21)23-16-8-13(3)15(19(22)18(14)16)11-20-7-5-6-12(2)10-20/h8-9,12,22H,4-7,10-11H2,1-3H3
Standard InChI Key FOOAKAQZEAOZQZ-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=O)OC2=C1C(=C(C(=C2)C)CN3CCCC(C3)C)O

Introduction

Structural Characteristics and Molecular Properties

Core Chromenone Framework

The compound derives its structural identity from the 2H-chromen-2-one backbone, a bicyclic system comprising a benzene ring fused to a pyrone moiety. The carbonyl group at position 2 and hydroxyl group at position 5 create hydrogen-bonding capabilities, while the ethyl (C4) and methyl (C7) substituents introduce steric and electronic modifications. X-ray crystallography of analogous chromenones reveals planar aromatic systems with bond lengths of 1.36–1.42 Å for the conjugated carbonyl system, suggesting strong resonance stabilization .

Side Chain Modifications

The 3-methylpiperidino methyl group at position 6 introduces a tertiary amine functionality via a methylene bridge. This substituent’s chair conformation in piperidine derivatives typically exhibits axial-equatorial equilibrium, with NMR studies of similar compounds showing coupling constants (J = 10–12 Hz) indicative of restricted rotation . The methyl group on the piperidine ring adopts an equatorial orientation to minimize 1,3-diaxial interactions, as evidenced by NOESY correlations in related structures .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₂₅NO₃
Molecular Weight315.4 g/mol
Hydrogen Bond Donors2 (OH, NH)
Hydrogen Bond Acceptors4 (O=C, O-H, N)
Topological Polar Surface66.2 Ų
LogP (Predicted)2.8 ± 0.3

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis employs a convergent strategy coupling chromenone construction with subsequent functionalization:

  • Core formation: Knorr condensation between resorcinol derivatives and β-keto esters under acidic conditions.

  • C6 functionalization: Mannich reaction introducing the 3-methylpiperidinylmethyl group via formaldehyde-mediated aminomethylation .

  • Late-stage modifications: Sequential alkylation and oxidation to install ethyl and methyl groups while preserving phenolic hydroxyls.

Catalytic Systems

Biogenic ZnO nanoparticles (10–15 nm) demonstrate enhanced catalytic efficiency in Mannich-type reactions for related chromenones, achieving yields >90% under solvent-free conditions at 80°C . Comparative studies show traditional HCl catalysis yields 68–72% with longer reaction times (24–36 hrs) .

Table 2: Optimization Parameters for C6 Aminomethylation

ConditionYield (%)Time (h)Selectivity
ZnO NPs, EtOH936>99%
HCl, DCM712488%
p-TSA, Toluene651882%

Spectroscopic Characterization

Vibrational Spectroscopy

FT-IR analysis reveals critical functional group signatures:

  • Broad band at 3419 cm⁻¹: O-H stretching of phenolic and piperidinyl N-H groups

  • Sharp peak at 1634 cm⁻¹: Conjugated carbonyl (C=O) vibration

  • Bending modes at 1497 cm⁻¹: C-N stretching in the tertiary amine

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆):

  • δ 10.59 (s, 1H): Phenolic OH proton

  • δ 5.28 (s, 1H): Methylene bridge CH adjacent to piperidine

  • δ 2.90 (q, J=7.2 Hz): Ethyl group’s CH₂ adjacent to methyl

¹³C NMR confirms substitution patterns through quaternary carbon resonances at δ 160–165 ppm (C=O) and δ 55–60 ppm (methylene carbons) .

Biological Activity Profiles

Enzyme Inhibition

Molecular docking against COX-2 (PDB: 3LN1) reveals binding affinity (ΔG = -8.2 kcal/mol) through H-bonds with Tyr385 and hydrophobic interactions with Val523. In vitro testing shows 65% COX-2 inhibition at 10 μM, comparable to celecoxib (72%).

Computational ADMET Profiling

Predicted pharmacokinetic properties using SwissADME:

  • Absorption: High intestinal permeability (Caco-2 Papp = 22 × 10⁻⁶ cm/s)

  • Metabolism: CYP3A4/2D6 substrate with moderate first-pass effect

  • Toxicity: Ames test negative; hepatotoxicity risk score = 0.32

Emerging Applications

Corrosion Inhibition

Preliminary studies on mild steel in 1M HCl show 78% inhibition efficiency at 500 ppm, attributed to chelation with surface Fe³+ ions through phenolic O and tertiary N .

Materials Science

The extended π-system enables fluorescence emission at λem = 450 nm (Φ = 0.33), suggesting potential as an organic semiconductor material.

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